molecular formula C29H30N4O6 B6591523 ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1403474-75-8

ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No. B6591523
CAS RN: 1403474-75-8
M. Wt: 530.6 g/mol
InChI Key: GHUWIXWDEUORAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a benzimidazole core structure. It contains several functional groups, including an ethoxy group, a carbamimidoyl group, and a carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole ring, which is a fused ring system consisting of a benzene ring and an imidazole ring . The ethoxy group, carbamimidoyl group, and carboxylate ester would be attached to this core structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole ring might undergo electrophilic aromatic substitution reactions, while the ethoxy group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring might contribute to its aromaticity and stability . The ethoxy group and carboxylate ester could affect its solubility in different solvents .

Scientific Research Applications

Crystal Structure and Molecular Conformation

The crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into molecular conformation and intermolecular interactions. This compound, with a similar structure, exhibits distinct molecular conformations and interactions in the crystal lattice, including hydrogen bonding and π–π stacking, which are crucial for understanding the molecular assembly and reactivity of such complex molecules (Li et al., 2015).

Chemical Modification for Enhanced Bioavailability

Research on chemical modifications of benzimidazole-7-carboxylic acids, aiming to improve oral bioavailability, involves the synthesis of prodrugs through esterification or other derivatization techniques. These modifications significantly affect the compound's pharmacokinetics and biological activity, as demonstrated by the enhanced bioavailability of certain angiotensin II receptor antagonists (Kubo et al., 1993).

Antihypertensive Properties

The antihypertensive properties of related compounds, such as candesartan cilexetil, are of significant interest. The structural features, including the extended double ester chain, contribute to the compound's mechanism of action and its therapeutic efficacy in managing hypertension (Fernández et al., 2005).

Antibacterial Activity Against Helicobacter pylori

Some derivatives of benzimidazole exhibit selective antibacterial properties against Helicobacter spp. Structural modifications in these compounds can retain antibacterial potency while eliminating unwanted proton pump inhibitor activity. This specificity and potency make them potential candidates for treating infections caused by Helicobacter pylori (Kühler et al., 2002).

Synthetic Methodologies and Structural Assignments

Studies on the synthesis of related compounds, like 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, provide valuable information on regioselective routes and structural assignments. These synthetic methodologies contribute to the development of novel compounds with potential therapeutic applications (Ashton & Doss, 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through its benzimidazole ring or other functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate precautions should be taken when handling it to avoid potential risks .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. This could include studies to optimize its synthesis, investigations of its reactivity under different conditions, and assessments of its biological activity .

properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-4-36-27(34)23-12-9-13-24-25(23)33(28(31-24)37-5-2)18-19-14-16-20(17-15-19)21-10-7-8-11-22(21)26(30)32-39-29(35)38-6-3/h7-17H,4-6,18H2,1-3H3,(H2,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUWIXWDEUORAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)OCC)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/OC(=O)OCC)/N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101745
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1′-biphenyl]-4-yl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403474-75-8
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1′-biphenyl]-4-yl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403474-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1′-biphenyl]-4-yl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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